DMXBA is a synthetic compound classified as an α7 nicotinic acetylcholine receptor (α7nAChR) agonist. [, , , , , , , , , , , ] It is a functionally selective agonist, meaning it preferentially activates α7nAChRs over other nicotinic acetylcholine receptor subtypes. [] DMXBA serves as a valuable tool in scientific research to investigate the roles of α7nAChRs in various biological processes, particularly in the central nervous system. [, , , , , , , , , , ]
Synthesis Analysis
While the provided abstracts don't detail specific synthesis methods for DMXBA, they indicate it's an anabaseine derivative. [, ] Anabaseine itself can be synthesized, and DMXBA likely involves further modifications to the anabaseine structure, potentially through reactions like condensation with a suitable benzaldehyde derivative to introduce the benzylidene moiety and subsequent conversion to the dihydrochloride salt.
Molecular Structure Analysis
DMXBA is structurally similar to nicotine and other anabaseine analogs. [] It possesses a tetrahydropyridyl nitrogen, crucial for its high-affinity binding to the α7nAChR. [] The presence of two methoxy substituents on the benzylidene ring influences its physicochemical properties, including its polarity and brain penetration ability. []
Chemical Reactions Analysis
Metabolically, DMXBA undergoes hepatic microsomal O-dealkylation, primarily targeting the two methoxy groups on the benzylidene ring. [] This process generates three primary hydroxy metabolites, also exhibiting affinity for α7nAChRs. []
Mechanism of Action
Neuroscience Research:
Parkinson's Disease: Studies demonstrate DMXBA's neuroprotective effects in a rat model of Parkinson's disease. It attenuates 6-hydroxydopamine-induced dopaminergic neuronal loss and glial activation, suggesting its potential as a therapeutic compound for Parkinson's disease. []
Alzheimer's Disease: DMXBA is investigated as a potential Alzheimer's drug candidate. [] Studies show it enhances cognitive behavior in animal models. [, , ] It also protects against neocortical neuronal cell loss induced by nucleus basalis magnocellularis lesions in rats, a model relevant to Alzheimer's disease. []
Cerebrovascular Disease: DMXBA shows promise in mitigating damage and cognitive deficits in animal models of chronic cerebral hypoperfusion (reduced blood flow to the brain). [, ] In rats with bilateral common carotid artery occlusion, it attenuates multiple infarctions and cognitive decline, suggesting potential therapeutic applications for stroke and vascular dementia. []
Ischemic Brain Injury: Research indicates DMXBA's protective effects against delayed neuronal death induced by ischemia in gerbils. It improves learning and memory performance post-ischemia, suggesting therapeutic potential for stroke and other conditions involving ischemic brain injury. []
Immunology and Inflammation:
Ventilator-Associated Pneumonia: DMXBA improves bacterial clearance and reduces acute lung injury in a mouse model of ventilator-associated pneumonia. [] It achieves this by restoring hyperoxia-compromised macrophage function, suggesting it could be beneficial in managing lung infections associated with mechanical ventilation. [, , ]
Cholinergic Anti-inflammatory Pathway: Studies show DMXBA activates the cholinergic anti-inflammatory pathway, offering neuroprotection in models of depression. [, ]
Applications
Glaucoma: DMXBA demonstrates neuroprotective effects on retinal ganglion cells in a rat model of glaucoma. [] It prevents glaucoma-induced retinal ganglion cell loss, suggesting therapeutic potential for this blinding eye disease. []
Related Compounds
Anabaseine
Compound Description: Anabaseine is a naturally occurring alkaloid found in certain marine worms and possesses nicotinic acetylcholine receptor (nAChR) agonist activity. It exhibits higher affinity for α4β2 nAChRs compared to α7 nAChRs. []
Relevance: Anabaseine serves as the core structural scaffold for DMAB-anabaseine dihydrochloride. The benzylidene and dimethoxy substituents present in DMAB-anabaseine dihydrochloride are modifications introduced to the anabaseine structure, aiming to enhance its selectivity and potency for α7 nAChRs. []
3-[(2,4-Dimethoxy)benzylidene]-anabaseine (DMXBA or GTS-21)
Compound Description: DMXBA, also known as GTS-21, is a potent and selective α7 nAChR agonist. It demonstrates efficacy in preclinical models of Alzheimer's disease, Parkinson's disease, and other neurological disorders. [, , , , , ]
Relevance: DMXBA shares a close structural resemblance to DMAB-anabaseine dihydrochloride, differing only in the position of the dimethoxy substituents on the benzylidene ring. This minor structural variation leads to distinct pharmacological profiles, with DMXBA exhibiting enhanced brain penetration and potentially greater therapeutic potential compared to DMAB-anabaseine dihydrochloride. []
Hydroxy Metabolites of DMXBA
Compound Description: DMXBA undergoes hepatic metabolism to produce three major hydroxy metabolites. These metabolites exhibit similar binding affinities for α7 nAChRs compared to DMXBA but display higher efficacy in stimulating receptor activity. []
Relevance: The hydroxy metabolites of DMXBA are structurally related to DMAB-anabaseine dihydrochloride through their shared anabaseine core and benzylidene ring. These metabolites provide insights into the metabolic pathways of DMXBA and potentially contribute to its overall pharmacological effects. []
3‐Furan-2-yl-N-p-tolyl-acrylamide
Compound Description: 3‐Furan-2-yl-N-p-tolyl-acrylamide acts as a highly selective positive allosteric modulator of α7 nAChRs. It demonstrates anxiolytic-like activity in preclinical models, suggesting potential therapeutic applications in anxiety disorders. []
Relevance: While not directly structurally related to DMAB-anabaseine dihydrochloride, 3‐Furan-2-yl-N-p-tolyl-acrylamide shares a common pharmacological target. Both compounds modulate α7 nAChR activity, highlighting the therapeutic potential of targeting this receptor subtype for neurological and psychiatric disorders. []
PNU-282987
Compound Description: PNU-282987 is a selective α7 nAChR agonist that has shown neuroprotective effects in preclinical models of glaucoma. []
Relevance: Although structurally dissimilar to DMAB-anabaseine dihydrochloride, PNU-282987 is grouped into the same chemical category of α7 nAChR agonists. This highlights the therapeutic potential of targeting α7 nAChRs for neuroprotection in various neurological disorders, including glaucoma. []
Nicotine
Compound Description: Nicotine, a naturally occurring alkaloid found in tobacco plants, acts as an agonist at both α4β2 and α7 nAChRs. It exerts a wide range of pharmacological effects, including cognitive enhancement, addiction, and neuroprotection. [, , , ]
Relevance: While structurally distinct from DMAB-anabaseine dihydrochloride, nicotine is relevant as a comparator compound in studies investigating the effects of α7 nAChR agonists. Comparing the pharmacological profiles of DMAB-anabaseine dihydrochloride to nicotine helps elucidate the potential therapeutic benefits and side effects of targeting α7 nAChRs. [, , , ]
Methyllycaconitine Citrate (MLA)
Compound Description: MLA is a selective antagonist of α7 nAChRs, commonly used as a pharmacological tool to investigate the role of this receptor subtype in various physiological and pathological processes. [, , ]
Relevance: MLA serves as a valuable tool for confirming the involvement of α7 nAChRs in the pharmacological effects of DMAB-anabaseine dihydrochloride and other related compounds. By blocking α7 nAChRs, MLA can help differentiate the specific contributions of this receptor subtype from other nAChR subtypes or signaling pathways. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective antagonist of presynaptically-mediated (1S,3S)-ACPD-induced depression of motoneuron excitation in neonatal rat spinal cord; presumed group II mGlu receptor antagonist. Also available as part of the Group II mGlu Receptor Tocriset™.
RS 39604 hydrochloride is a hydrochloride salt obtained by mixing equimolar amounts of RS 39604 with hydrochloric acid. A potent and selective 5-HT4 antagonist, with a pKi of 9.1 at 5-HT4 receptors in guinea pig striatal membranes and greater than 1000-fold selectivity over 5-HT1A, 2C, 3 and D1, D2, M1, M2, AT1, B1 and alpha1C receptors. The ketone group gives RS 39604 a relatively long half life; it is also orally active and so suitable for in vivo studies. It has a role as a serotonergic antagonist. It contains a RS 39604(1+).
Highly selective α2B adrenoceptor antagonist (pKi = 7.26). Displays 55-fold higher affinity for α2B compared to α2A. Active in vivo. A moderately potent, but highly selective α2-adrenoceptor antagonist, the only reported selective antagonist at the α2B-adrenoceptor not having potent α1-adrenoceptor antagonist activity.
5-HT1A and 5-HT1B antagonist; also β-adrenergic antagonist 5-HT1A/1B antagonist with roughly equal affinity at each receptor; also a β-adrenoceptor antagonist.
Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs; IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg. An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.